1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]-
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Overview
Description
1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- is a chemical compound with the molecular formula C18H18O10 and a molecular weight of 394.09 g/mol . This compound is known for its unique structure, which includes two acetyloxy groups attached to a benzenedicarboxaldehyde core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- typically involves the reaction of 1,3-benzenedicarboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- can be compared with other similar compounds, such as:
1,3-Benzenedicarboxaldehyde: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
1,3-Benzenedicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups, leading to different chemical properties and reactivity.
4,6-Dimethyl-1,3-benzenedicarboxaldehyde: Has methyl groups instead of acetyloxy groups, affecting its chemical behavior and applications.
The uniqueness of 1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]- lies in its combination of acetyloxy and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
62397-10-8 |
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Molecular Formula |
C18H18O10 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[acetyloxy-[5-(diacetyloxymethyl)-2,4-diformylphenyl]methyl] acetate |
InChI |
InChI=1S/C18H18O10/c1-9(21)25-17(26-10(2)22)15-6-16(14(8-20)5-13(15)7-19)18(27-11(3)23)28-12(4)24/h5-8,17-18H,1-4H3 |
InChI Key |
AJCVBRWBIVIQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1C=O)C=O)C(OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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